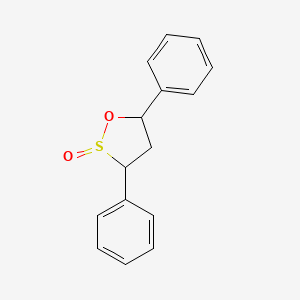
3,5-Diphenyl-1,2-oxathiolane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diphenyl-1,2-oxathiolane 2-oxide is a heterocyclic compound that belongs to the class of γ-sultines It is characterized by the presence of a five-membered ring containing sulfur, oxygen, and carbon atoms, with phenyl groups attached at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diphenyl-1,2-oxathiolane 2-oxide can be achieved through the rearrangement of 2,4-diphenylthietan dioxides . This reaction involves the use of specific reagents and conditions to facilitate the transformation. Another method involves the chlorination of this compound under controlled conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves the use of heterocumulenes and strained heterocycles in the presence of a base such as pyridine, followed by stirring in nitromethane at ambient conditions .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenyl-1,2-oxathiolane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Electrophilic substitution reactions are common, where the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Chlorination: Using chlorine as a reagent under controlled conditions.
Bromination: Bromination in the presence of Lewis acids, leading to ring fission and conjugated addition.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination can yield chlorinated derivatives, while bromination can result in brominated compounds with altered ring structures .
Scientific Research Applications
3,5-Diphenyl-1,2-oxathiolane 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-diphenyl-1,2-oxathiolane 2-oxide exerts its effects involves its interaction with electrophilic reagents. The compound’s structure allows it to participate in electrophilic aromatic substitution reactions, where the phenyl groups play a crucial role. The molecular targets and pathways involved in these reactions are influenced by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
3,5-Bis(4-methoxyphenyl)-1,2-oxathiolane 2-oxide: Similar structure with methoxy substituents.
3,5-Diaryl-1,2-oxathiolane 2-oxides: A broader class of compounds with varying aryl groups.
Uniqueness: The presence of these substituents makes it distinct from other γ-sultines and contributes to its unique chemical behavior .
Properties
CAS No. |
105227-82-5 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
3,5-diphenyloxathiolane 2-oxide |
InChI |
InChI=1S/C15H14O2S/c16-18-15(13-9-5-2-6-10-13)11-14(17-18)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
InChI Key |
XPCDQWLOFZBDEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OS(=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















